
5-formyl-dC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Formyl-2’-deoxycytidine (5-formyl-dC) is a modified nucleoside derived from cytidine. It is an important intermediate in the active demethylation pathway of DNA, where it is formed through the oxidation of 5-methyl-2’-deoxycytidine (5-methyl-dC) by ten-eleven translocation (TET) enzymes . This compound plays a crucial role in epigenetic regulation and gene expression, making it a significant subject of study in the fields of biology and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-2’-deoxycytidine typically involves the oxidation of 5-methyl-2’-deoxycytidine. One common method is the use of sodium periodate as an oxidizing agent . The process begins with the incorporation of 5-methyl-2’-deoxycytidine into an oligonucleotide, followed by deprotection and subsequent oxidation to form 5-formyl-2’-deoxycytidine .
Industrial Production Methods
Industrial production methods for 5-formyl-2’-deoxycytidine are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Formyl-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate is commonly used for the oxidation of 5-methyl-2’-deoxycytidine.
Reducing Agents: Sodium borohydride is used for the reduction of 5-formyl-2’-deoxycytidine.
Reaction Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures to ensure optimal yield and purity.
Major Products Formed
5-Hydroxymethyl-2’-deoxycytidine: Formed through the reduction of 5-formyl-2’-deoxycytidine.
5-Carboxy-2’-deoxycytidine: Another oxidation product in the demethylation pathway.
科学研究应用
5-Formyl-2’-deoxycytidine has numerous applications in scientific research:
Epigenetic Research: It is a key intermediate in the study of DNA demethylation and epigenetic regulation.
Cancer Research: Its role in gene expression and regulation makes it a target for cancer research, particularly in understanding tumor suppressor gene activation.
Neurobiology: Studies have shown its involvement in brain development and function, making it relevant in neurobiological research.
Therapeutic Development:
作用机制
5-Formyl-2’-deoxycytidine exerts its effects through its role in the active demethylation pathway of DNA. The compound is formed by the oxidation of 5-methyl-2’-deoxycytidine by TET enzymes . It can be further oxidized to 5-carboxy-2’-deoxycytidine or removed by thymine DNA glycosylase (TDG), leading to the insertion of an unmodified cytidine . This process is crucial for the reactivation of silenced genes and the regulation of gene expression .
相似化合物的比较
Similar Compounds
5-Methyl-2’-deoxycytidine (5-methyl-dC): The precursor in the oxidation pathway leading to 5-formyl-2’-deoxycytidine.
5-Hydroxymethyl-2’-deoxycytidine (5-hydroxymethyl-dC): An intermediate formed during the oxidation of 5-methyl-2’-deoxycytidine.
5-Carboxy-2’-deoxycytidine (5-carboxy-dC): A further oxidation product of 5-formyl-2’-deoxycytidine.
Uniqueness
5-Formyl-2’-deoxycytidine is unique due to its role as an intermediate in the active DNA demethylation pathway. Unlike its precursors and further oxidation products, it is directly involved in the reactivation of silenced genes through its interaction with TDG . This makes it a critical compound in the study of epigenetic regulation and gene expression .
属性
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2-3,6-8,15-16H,1,4H2,(H2,11,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBADNGFALQJSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
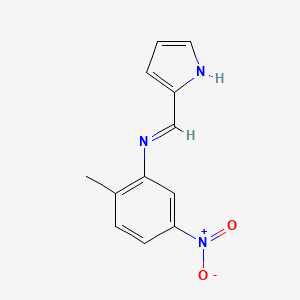
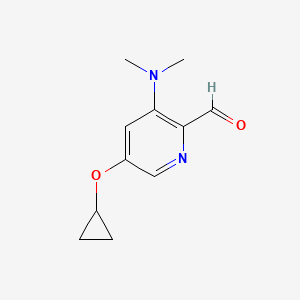
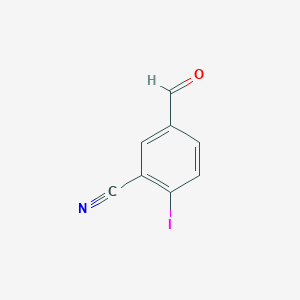
![4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid](/img/structure/B14804265.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)
![N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14804272.png)
![tert-Butyl ((1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)methyl)carbamate](/img/structure/B14804281.png)
![4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B14804287.png)

![2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole](/img/structure/B14804315.png)
![rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine](/img/structure/B14804319.png)
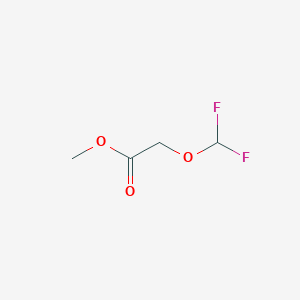
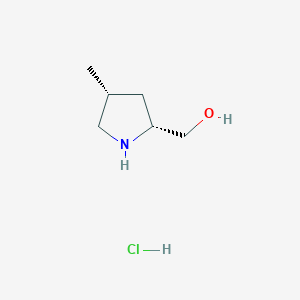
![4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile](/img/structure/B14804355.png)
